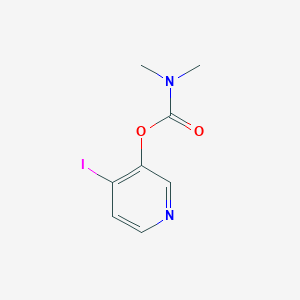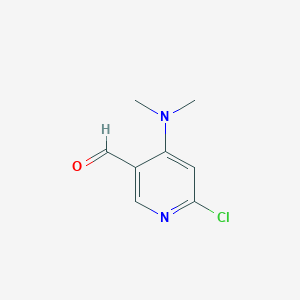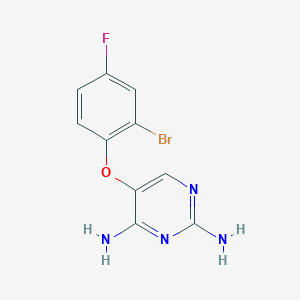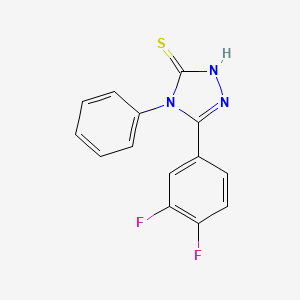
5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and their hydrogen atoms can be substituted with various functional groups to modify their properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its stability and the thiol group could make it more reactive .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Synthesis and Biological Evaluation : A study conducted by Purohit et al. (2011) on the synthesis of 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus revealed that certain synthesized compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents Purohit et al., 2011.
Antimicrobial Evaluation of Triazole Derivatives : Another research highlighted by Almajan et al. (2010) focused on the antimicrobial evaluation of fused heterocyclic [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Some compounds demonstrated promising antimicrobial activities, emphasizing the importance of triazole derivatives in the development of new antimicrobial agents Almajan et al., 2010.
Anticancer Activity
- Fluorinated Triazolo-Thiadiazoles : Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and tested them for anticancer activity against various cancerous cell lines. Some compounds showed moderate to good antiproliferative potency, with compound 2b displaying higher antiproliferative activity, suggesting their potential in anticancer drug development Chowrasia et al., 2017.
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Properties : Research conducted on the synthesis of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols by Arustamyan et al. (2021) explored their anti-inflammatory activity. The synthesized compounds were tested and showed promising results, indicating their potential use in treating inflammation Arustamyan et al., 2021.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S/c15-11-7-6-9(8-12(11)16)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFHQOSCTSEZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
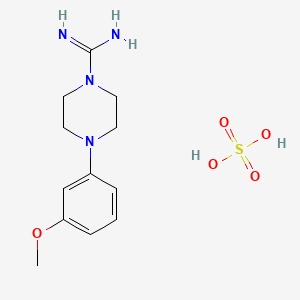
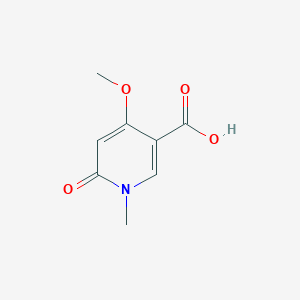
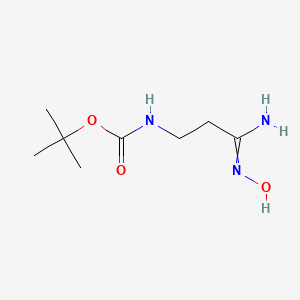
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

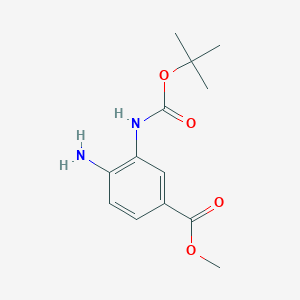
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

